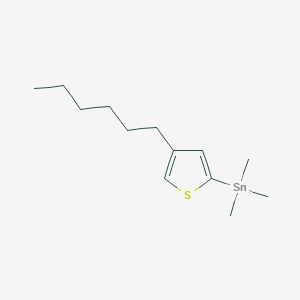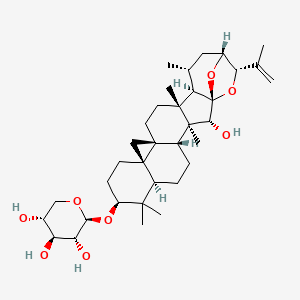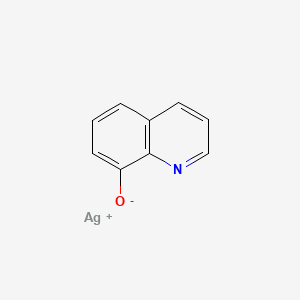
2,6-Dimethyl-4-undecylmorpholine
描述
2,6-Dimethyl-4-undecylmorpholine is a member of the morpholine class of compounds. It is characterized by the substitution of hydrogen attached to the nitrogen atom with an undecyl group, and the presence of methyl groups at positions 2 and 6 on the morpholine ring . This compound is known for its antifungal properties and is used in various agricultural applications .
作用机制
Target of Action
2,6-Dimethyl-4-undecylmorpholine is primarily used as an antifungal agrochemical . Its primary targets are the fungi that cause diseases in crops. The compound acts on these organisms, inhibiting their growth and reproduction .
Mode of Action
This disruption can lead to the inhibition of fungal growth and reproduction .
Biochemical Pathways
It is known to have a role as asterol biosynthesis inhibitor . This suggests that it may interfere with the synthesis of sterols, essential components of fungal cell membranes. By inhibiting this pathway, the compound can disrupt the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Like other agrochemicals, its bioavailability is likely influenced by factors such as its formulation, application method, and the characteristics of the target organism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell growth and reproduction. By inhibiting sterol biosynthesis, the compound can disrupt the integrity of the fungal cell membrane, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, humidity, and pH can affect the compound’s stability and activity . Furthermore, the presence of other substances in the environment, such as soil components or other chemicals, can also influence its efficacy .
生化分析
Biochemical Properties
It is known to have antifungal properties, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in fungal growth and reproduction
Cellular Effects
Given its antifungal properties, it likely influences cell function in fungi, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-undecylmorpholine typically involves the alkylation of 2,6-dimethylmorpholine with an undecyl halide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions generally include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
化学反应分析
Types of Reactions
2,6-Dimethyl-4-undecylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are carried out in polar aprotic solvents like DMF or DMSO with a base.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholines, depending on the specific reaction conditions and reagents used .
科学研究应用
2,6-Dimethyl-4-undecylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential as an antifungal agent in pharmaceutical formulations.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-4-tridecylmorpholine: Another member of the morpholine class with a longer alkyl chain, also used for its antifungal properties.
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and biological activity. This balance makes it particularly effective as an antifungal agent compared to other morpholine derivatives with shorter or longer alkyl chains .
属性
IUPAC Name |
2,6-dimethyl-4-undecylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHAEMOCOJOUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301257 | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162787-63-5 | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162787-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162787635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-undecylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


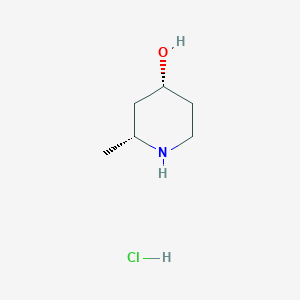
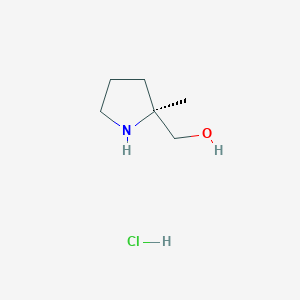
![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)
![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)
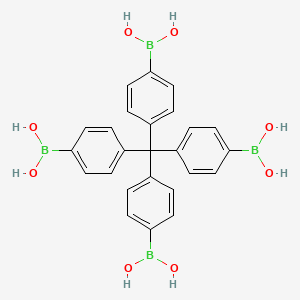
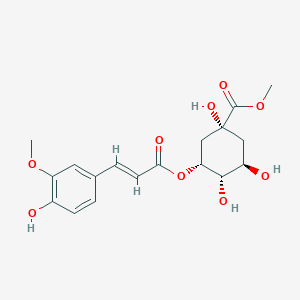
![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)
